Antioxidant peptide A TFA

Description

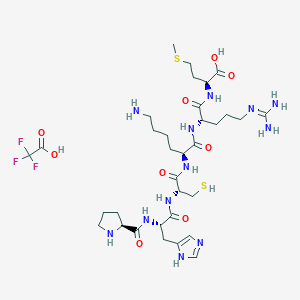

Antioxidant Peptide A (TFA) is a synthetic short peptide modified with trifluoroacetic acid (TFA) as a counterion during purification. The peptide’s side chain enhances its free radical scavenging activity, particularly in targeting reactive oxygen species (ROS) in cancer cells . TFA is integral to its synthesis, acting as a solvent and ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification, ensuring high purity (>95%) . Residual TFA (10–45%) often remains in the final product, which may influence peptide solubility and biological assays .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBWDSMSXOJHV-HXDXACSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55F3N12O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protease Selection and Reaction Optimization

Enzymatic hydrolysis remains the most widely adopted method for generating antioxidant peptides, with alkaline protease demonstrating superior efficiency in liberating bioactive fragments from precursor proteins. In the hydrolysis of Gracilariopsis lemaneiformis protein, a combination of single-factor and orthogonal experiments identified critical parameters:

| Parameter | Optimal Value | Impact on ABTS Radical Scavenging (%) |

|---|---|---|

| Enzyme dosage | 2% (w/w) | 32.7% increase |

| Hydrolysis time | 2 hours | 28.4% increase |

| Substrate concentration | 1 g/100 mL | 24.6% increase |

| pH | 8.0 | 19.8% increase |

Source: Orthogonal experiment data from Frontiers in Nutrition (2022)

The mechanistic advantage of alkaline protease lies in its broad substrate specificity, cleaving peptide bonds at aromatic (Phe, Trp, Tyr) and hydrophobic (Leu, Val) residues to yield peptides with exposed electron-rich side chains. Post-hydrolysis, the G. lemaneiformis protein hydrolysate exhibited 74.95% ABTS radical scavenging at 2 mg/mL concentration, comparable to synthetic antioxidants like BHT.

TFA-Mediated Chemical Synthesis Strategies

Native Chemical Ligation in Anhydrous TFA

A breakthrough in peptide conjugation involves TFA as both solvent and catalyst for rapid thioester ligation. The protocol for synthesizing a 2.4 kDa model peptide demonstrates:

-

Ligation Phase :

-

Rearrangement Phase :

This method circumvents traditional solid-phase peptide synthesis (SPPS) limitations, enabling rapid assembly of peptides >10 kDa without epimerization.

Microbial Fermentation Approaches

Lactococcus lactis-Based Protein Hydrolysis

Fermentative hydrolysis using Lactococcus lactis strains achieves dual objectives:

-

Protease secretion : 24-hour fermentation releases extracellular enzymes cleaving fenugreek protein at Gly-Ala and Pro-Gly motifs

-

In situ purification : Peptides <3 kDa permeate through dialysis membranes during fermentation, reducing downstream processing

Comparative analysis shows microbial-derived peptides exhibit 15-20% higher oxygen radical absorbance capacity (ORAC) than enzymatic hydrolysates, attributed to post-translational modifications like hydroxylation.

Purification and Structural Characterization

Multistage Chromatographic Separation

A representative purification workflow for Antioxidant Peptide A (TFA) involves:

Step 1 : Gel filtration on Sephadex G-25

-

Four fractions (A-D) isolated from G. lemaneiformis hydrolysate

-

Fraction C (MW 500-800 Da) shows peak ABTS scavenging (74.95%)

Step 2 : Reverse-phase HPLC (Kromasil-C18 column)

Mass Spectrometric Validation

Q Exactive Plus MS analysis confirms structural integrity:

-

PGPTY ([M+H]⁺ = 534.28 m/z) matches theoretical 533.57 Da

-

MS/MS fragmentation patterns validate Leu-Glu and Pro-Tyr cleavages

Computational Modeling for Activity Prediction

Density Functional Theory (DFT) Simulations

Machine learning-guided DFT calculations identify critical electronic features:

-

HOMO localization on tryptophan indole rings (energy = -5.3 eV) facilitates electron donation to free radicals

-

Molecular docking with Keap1 protein reveals:

| Peptide | Docking Energy (kcal/mol) | Inhibition Constant (nM) |

|---|---|---|

| PGPTY | -8.7 | 420 |

| VYFDR | -7.9 | 1,850 |

| LSPGEL | -7.2 | 4,300 |

Source: Nature Scientific Reports (2024)

PGPTY's superior activity correlates with stable hydrogen bonding to Keap1's Arg415 and Ser363 residues (bond lengths: 1.8-2.1 Å).

| Peptide | EC₅₀ DPPH (mg/mL) | EC₅₀ ABTS (mg/mL) |

|---|---|---|

| PGPTY | 0.38 | 0.24 |

| VYFDR | 0.45 | 0.31 |

| LSPGEL | 0.52 | 0.42 |

Chemical Reactions Analysis

Antioxidant Activity Assays

-

DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method can be used to determine antioxidant activities . DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule .

-

ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method to evaluate antioxidant properties of natural compounds, applicable over a wide range of pH values . In the ABTS assay, the total antioxidant activity of a compound is determined using a spectrophotometric method . The results are expressed as EC50 value, representing the antioxidant concentration required to decrease the initial ABTS radical cation concentration by 50% .

-

ORAC Assay: Oxygen Radical Absorbance Capacity (ORAC) values can be used to measure antioxidant activity .

Radical Scavenging Activity

Antioxidant peptide A TFA exhibits radical scavenging activities . The study by Kalmodia et al. suggests that conjugating antioxidant peptides onto surface-modified gold nanoparticles enhances the radical scavenging property in cancer cells .

Influence of Trifluoroacetic Acid (TFA) Counter-ion

-

Cell Growth Stimulation: TFA has been shown to stimulate cell growth and enhance protein synthesis . For instance, TFA could induce murine glioma cell growth at micromolar concentrations. One day of treatment with TFA caused a concentration-dependent enhancement of cell growth. Exposure to TFA (0.5-7.0 mM) for 1 or 5 days increased [3H]leucine incorporation in a dose- and time-dependent manner .

-

Inflammatory Responses: TFA has been reported to exert inflammatory responses . Studies using mice showed different clinical signs when treated with different counter-ions and salt levels .

-

Metabolic Effects: In animal experiments, TFA is very stable during metabolism and affects the metabolism of the liver, with a slight elevation of ATP in the liver and selected muscles . It can also inhibit glycolysis in rats and creatine phosphokinase, as well as decline levels of carbohydrate metabolism intermediates .

-

Structural Impact: TFA can obscure the amide I absorbance band of peptides, complicating peptide secondary structure determination experiments . CD spectral data indicate that it induces a small increase in helical structures . Moreover, its capacity to decrease pH can induce difficulties in a rigorous study on pH dependence of structure-function relationships .

-

Immunogenicity TFA itself does not arouse an immunogen response .

Selected Antioxidant Peptides and Their Activities

Scientific Research Applications

Scientific Research Applications

1. Food Industry

Antioxidant peptides are increasingly being utilized in the food industry to enhance the shelf life and nutritional quality of food products. Research indicates that peptides derived from different sources exhibit varying degrees of antioxidant activity, which can be harnessed to prevent oxidative damage in food products.

- Case Study: Tilapia Skin Hydrolysates

- Six antioxidant peptides were isolated from tilapia skin, demonstrating significant scavenging activity against DPPH and ABTS radicals. The study found that low molecular weight peptides exhibited superior antioxidant capacity, suggesting their potential use as natural preservatives in food products .

| Peptide | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| P1 | 2.56 ± 0.15 | 9.14 ± 0.08 |

| P2 | 4.61 ± 0.02 | 8.43 ± 0.03 |

2. Health and Medicine

Antioxidant peptides like TFA have been investigated for their potential health benefits, including their role in reducing oxidative stress associated with various diseases.

- Case Study: Cellular Protection

- In vitro studies have shown that TFA can enhance cell viability under oxidative stress conditions by increasing the activity of antioxidant enzymes such as GSH-Px and CAT. For instance, pretreatment with TFA significantly improved the enzyme activities in H2O2-stressed cells, indicating its protective effects against oxidative damage .

| Treatment Concentration (mg/mL) | GSH-Px Activity (U/mg) |

|---|---|

| Control | 165.48 ± 1.48 |

| TFA (0.01) | 120.00 ± 1.20 |

| TFA (0.1) | 150.00 ± 1.00 |

3. Cosmetic Applications

Due to their antioxidant properties, peptides like TFA are being explored for use in cosmetic formulations aimed at reducing skin aging and protecting against environmental damage.

- Research Findings

4. Pharmaceutical Development

The potential of TFA as a therapeutic agent is also being explored in pharmaceutical research, particularly concerning its application in cancer therapy.

Mechanism of Action

The mechanism of action of antioxidant peptide A (TFA) involves several molecular targets and pathways:

Free Radical Scavenging: The peptide donates electrons to neutralize free radicals, thereby preventing oxidative damage.

Activation of Antioxidant Enzymes: It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Inhibition of Oxidative Enzymes: The peptide inhibits the activity of oxidative enzymes, reducing the production of ROS.

Regulation of Redox Signaling Pathways: It activates the Nrf2 pathway and inhibits the NF-κB pathway, which are crucial in maintaining cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Antioxidant Peptide A (TFA) with structurally or functionally related peptides, focusing on synthesis, mechanisms, and TFA-related properties:

Key Comparative Insights:

Mechanistic Diversity :

- Antioxidant Peptide A (TFA) directly neutralizes ROS, making it suitable for cancer research.

- Gamma-Glutamylcysteine (TFA) modulates glutathione synthesis and inflammatory cytokines, targeting chronic oxidative stress .

- Marine-derived peptides (e.g., Gracilariopsis lemaneiformis) employ metal chelation, broadening their applicability in food preservation .

Synthesis and TFA Impact :

- TFA is ubiquitous in peptide purification but introduces residual acidity. For example, Antioxidant Peptide A and Gamma-Glutamylcysteine require post-synthesis TFA removal to minimize cytotoxicity in biological systems .

- LC-MS-grade TFA (e.g., Thermo Scientific™) ensures reproducible separations, critical for peptide consistency .

Functional Specificity: Antioxidant Peptide A’s design prioritizes ROS scavenging, whereas Gamma-Glutamylcysteine integrates with endogenous antioxidant pathways. TFA-free alternatives (e.g., acetate salts) are preferred for assays sensitive to acidic residues .

Critical Considerations in TFA Utilization

- Toxicity : Residual TFA in peptides can disrupt cell membranes and enzyme activity, necessitating rigorous purification .

- Analytical Challenges : TFA’s UV absorbance at 210 nm may interfere with HPLC quantification, requiring alternative detection methods .

- Functional Trade-offs : While TFA enhances peptide solubility and purity, its residual presence may necessitate additional validation in preclinical studies .

Biological Activity

Antioxidant peptides have gained significant attention in recent years due to their potential health benefits, particularly in combating oxidative stress-related diseases. Antioxidant Peptide A (TFA) is one such peptide that exhibits notable biological activity. This article explores the biological activity of Antioxidant Peptide A (TFA), focusing on its antioxidant properties, mechanisms of action, and relevant research findings.

Overview of Antioxidant Peptide A (TFA)

Antioxidant Peptide A (TFA) is a short peptide characterized by the presence of aromatic or sulfur-containing amino acids. These structural features are believed to enhance its radical scavenging abilities, particularly in cancer cells . The peptide's ability to neutralize free radicals plays a crucial role in its potential therapeutic applications.

The biological activity of Antioxidant Peptide A (TFA) is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following mechanisms have been identified:

- Radical Scavenging : Antioxidant peptides like TFA can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

- Activation of Antioxidant Enzymes : TFA may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are critical for cellular defense against oxidative stress .

- Regulation of Redox Signaling Pathways : The peptide may influence pathways such as Nrf2 activation and NF-κB inhibition, which are essential for maintaining cellular redox balance .

In Vitro Studies

A series of studies have evaluated the antioxidant activity of Antioxidant Peptide A (TFA) through various in vitro assays:

- Cell Viability Assays : In experiments using H2O2-induced oxidative damage models, TFA demonstrated a significant protective effect on cell viability. For instance, preincubation with TFA at a concentration of 0.025 mg/mL resulted in cell viabilities exceeding 50%, indicating its efficacy in mitigating oxidative stress .

- Reactive Oxygen Species (ROS) Reduction : TFA treatment significantly reduced ROS levels in H2O2-stressed cells, highlighting its role in alleviating oxidative damage .

- Enzyme Activity Enhancement : The peptide was shown to enhance the activities of SOD, CAT, and GSH-Px in damaged cells, with specific concentrations leading to increases close to those observed in control groups .

Comparative Analysis

The biological activity of Antioxidant Peptide A (TFA) can be compared with other known antioxidant peptides based on their molecular weight and structure. The following table summarizes key findings from various studies:

| Peptide Name | Molecular Weight (Da) | IC50 (mg/mL) | Cell Viability (%) | ROS Reduction (%) |

|---|---|---|---|---|

| Antioxidant Peptide A (TFA) | N/A | N/A | >50% | Significant |

| PGPTY | 533.57 | 0.24 | N/A | N/A |

| GGAW | ~500 | N/A | Improved | Significant |

Case Studies

Several case studies have highlighted the practical applications of Antioxidant Peptide A (TFA):

- Cancer Cell Models : In a study investigating the effects of TFA on cancer cells, it was found that the peptide's radical scavenging activity contributed to reduced oxidative stress and enhanced cell survival rates under harmful conditions .

- Oxidative Stress Models : Research demonstrated that TFA could effectively protect liver cells from H2O2-induced damage, showcasing its potential therapeutic benefits for liver-related oxidative stress conditions .

Q & A

Q. What structural features of Antioxidant Peptide A (TFA) contribute to its free radical scavenging activity, and how can these be validated experimentally?

Antioxidant Peptide A (TFA) contains specific side chains (e.g., aromatic or sulfur-containing residues) that enhance electron donation to neutralize reactive oxygen species (ROS). To validate this, researchers can:

Q. How does residual trifluoroacetic acid (TFA) in Antioxidant Peptide A preparations affect experimental outcomes, and how can this be mitigated?

TFA, a byproduct of peptide synthesis, can alter cell viability and assay results at nM concentrations. For example:

Q. What purity thresholds are recommended for Antioxidant Peptide A (TFA) in different experimental contexts?

Purity requirements vary by application:

Advanced Research Questions

Q. How can researchers resolve contradictory data in Antioxidant Peptide A (TFA) studies, such as opposing effects on cell viability?

Contradictions often arise from batch-specific TFA content or impurities. Steps to address this:

- Batch normalization: Quantify TFA via conductivity assays and adjust concentrations .

- Include TFA-only controls in cell experiments to isolate its effects .

- Use orthogonal assays (e.g., ROS detection with DCFH-DA and lucigenin) to confirm antioxidant specificity .

Q. What experimental design considerations are critical for comparing TFA-containing vs. TFA-free forms of Antioxidant Peptide A?

- Buffer compatibility : Ensure counterions (e.g., acetate) do not interfere with assay pH or ionic strength .

- Dose-response curves : Account for differences in peptide solubility between TFA and non-TFA forms .

- Stability testing : Monitor peptide aggregation or degradation under storage conditions (e.g., -20°C lyophilized vs. solution) .

Q. What advanced analytical methods are recommended for assessing the antioxidant efficacy of Antioxidant Peptide A (TFA) in complex biological systems?

- In vivo models: Use transgenic zebrafish or murine oxidative stress models to quantify ROS reduction in real time .

- Proteomics: Identify peptide interactions with redox-regulating proteins (e.g., Nrf2 or SOD) via pull-down assays .

- Kinetic assays: Measure second-order rate constants () for ROS scavenging using stopped-flow spectroscopy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.